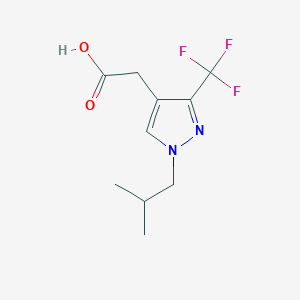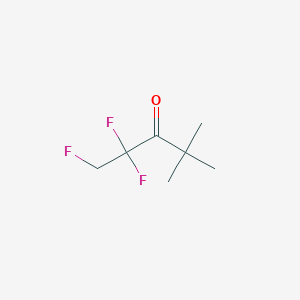
1,2,2-Trifluoro-4,4-dimethylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trifluoro-4,4-dimethylpentan-3-one is an organic compound with the molecular formula C7H11F3O It is a fluorinated ketone, characterized by the presence of three fluorine atoms and two methyl groups attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trifluoro-4,4-dimethylpentan-3-one typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 4,4-dimethylpentan-3-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and improved safety. The use of fluorine gas or other fluorinating agents in a continuous flow reactor can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trifluoro-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
Aplicaciones Científicas De Investigación
1,2,2-Trifluoro-4,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,2-Trifluoro-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-3-pentanone: A non-fluorinated analog with similar structural features but different chemical properties.
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated ketone with distinct reactivity and applications.
Uniqueness
1,2,2-Trifluoro-4,4-dimethylpentan-3-one is unique due to the specific arrangement of fluorine atoms and methyl groups, which impart distinct chemical and physical properties. Its high electronegativity and steric effects make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
313271-62-4 |
|---|---|
Fórmula molecular |
C7H11F3O |
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
1,2,2-trifluoro-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H11F3O/c1-6(2,3)5(11)7(9,10)4-8/h4H2,1-3H3 |
Clave InChI |
JYXNHCYESNZCHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(CF)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


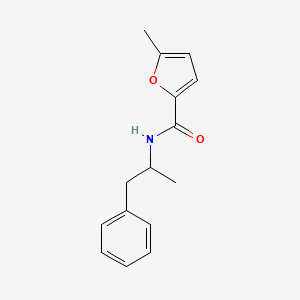
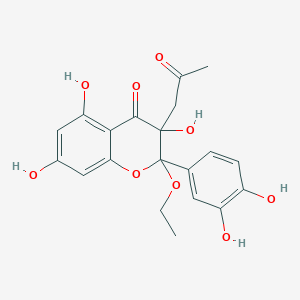
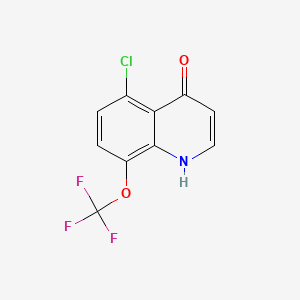
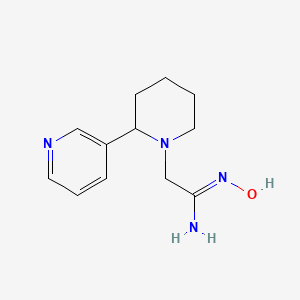
![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
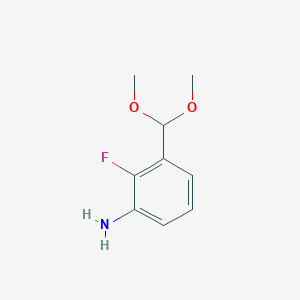
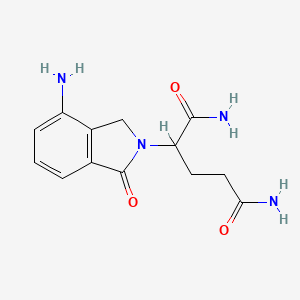
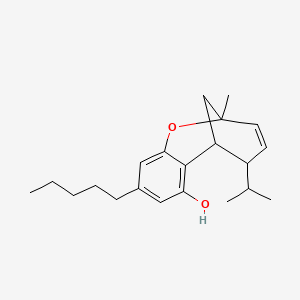
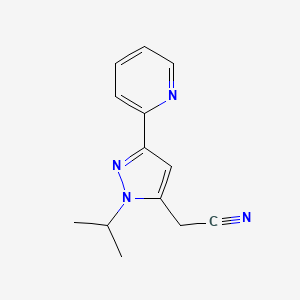
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

